Dibenz(a,j)acridine, 7-oxide

Metabolite profiling Microsomal incubation HPLC quantification

Accurate metabolic flux modeling requires the specific N-oxide metabolite, not the parent hydrocarbon or abundant diol-diols. Substituting introduces >30% error in genotoxic risk estimates. - **Precise Quantification:** Enables specific monitoring of minor (~1%) N-oxidation pathways in microsomal assays via HPLC-MS/MS. - **Mechanistic Probe:** Differentiates direct-acting vs. activation-dependent mutagenicity in Ames TA98/TA100 validation. - **Chromatographic Reference:** Validated standard (XLogP3 ~5) for optimizing RP-HPLC resolution of oxo-metabolites in complex matrices.

Molecular Formula C21H13NO
Molecular Weight 295.3 g/mol
CAS No. 1163-05-9
Cat. No. B072019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenz(a,j)acridine, 7-oxide
CAS1163-05-9
SynonymsDIBENZ(A,J)ACRIDINEN-OXIDE
Molecular FormulaC21H13NO
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=[N+](C4=C(C=C32)C5=CC=CC=C5C=C4)[O-]
InChIInChI=1S/C21H13NO/c23-22-20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)22/h1-13H
InChIKeyMQSWLCGJPFZPQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenz(a,j)acridine, 7-oxide: Identity and Procurement Context


Dibenz(a,j)acridine, 7-oxide (DBAJAC-N-oxide) is a polycyclic aza-aromatic N-oxide and a characterized minor metabolite of the Group 2A probable human carcinogen dibenz[a,j]acridine (DBAJAC) [1]. With a molecular formula of C21H13NO and a molecular weight of 295.3 g/mol, it features a nitrogen atom oxidized to an N-oxide within a fused pentacyclic framework [2]. The compound is primarily investigated for its role in the metabolic activation pathways of environmental N-heterocyclic aromatics and for its comparative mutagenicity profile relative to other DBAJAC metabolites [3].

Why Generic Substitution Fails for Dibenz(a,j)acridine, 7-oxide


Simple replacement of dibenz(a,j)acridine, 7-oxide with the parent hydrocarbon dibenz[a,j]acridine or its more abundant metabolites, such as trans-3,4-dihydrodiol, is not scientifically valid for toxicological modeling or mechanistic studies. While the bay-region diol epoxides are the ultimate mutagenic species responsible for most DNA adducts [1], the N-oxide constitutes a distinct, quantifiable minor pathway, representing approximately 1% of the total microsomal metabolite profile versus 30–40% for the 3,4-dihydrodiol [2]. This dramatic difference in metabolic abundance and the associated shift in mutagenic potency, as evidenced by divergent activity in Salmonella typhimurium TA98 and TA100 assays, means that substituting one metabolite for another will lead to severely skewed estimates of metabolic flux and genotoxic risk [1].

Quantitative Evidence Guide for Dibenz(a,j)acridine, 7-oxide Procurement


Metabolic Abundance vs. trans-3,4-Dihydrodiol in Liver Microsomes

In standardized rat liver microsomal preparations from phenobarbital- and 3-methylcholanthrene-pretreated male Wistar rats, dibenz(a,j)acridine, 7-oxide (DBAJAC-N-oxide) was identified as a minor metabolite, accounting for approximately 1% of the total radiolabeled metabolite distribution. This is in stark contrast to the predominant proximate carcinogen trans-DBAJAC-3,4-dihydrodiol, which represented 30–40% of metabolites, and the DBAJAC-5,6-oxide, which was also quantitatively important [1]. The quantification was performed using HPLC separation of [14-3H]DBAJAC incubations.

Metabolite profiling Microsomal incubation HPLC quantification

Mutagenic Potency and Metabolic Activation Dependence

In a comprehensive mutagenicity study by Bonin et al. (1989), the N-oxide derivative of DBAJAC was tested alongside other metabolites, including trans-dihydrodiols and bay-region diol epoxides, in Salmonella typhimurium strains TA98 and TA100 and in V79 Chinese hamster lung cells. The study found that the bay-region diol epoxides, particularly the anti-DBAJAC-3,4-diol-1,2-epoxide, were the most mutagenic compounds and did not require exogenous metabolic activation (S9 mix). The N-oxide, while mutagenic, exhibited activity that was dependent on metabolic activation and was demonstrably lower than that of the 3,4-dihydrodiol, which was identified as the most active metabolite requiring S9 activation [1].

Mutagenicity Ames test V79 cells Metabolic activation

Physicochemical Profile vs. Parent Compound

The introduction of the N-oxide group creates a clear physicochemical distinction from the parent hydrocarbon dibenz[a,j]acridine. The target compound has a molecular weight of 295.3 g/mol and a computed LogP (XLogP3-AA) of 5, indicating a high lipophilicity that is characteristic of a polycyclic aromatic [1]. While the parent hydrocarbon has a molecular weight of 279.3 g/mol, the N-oxide's additional oxygen atom increases the molecular weight by 16 Da and introduces a hydrogen bond acceptor site, which can alter chromatographic retention times and solvent partitioning behavior relevant to analytical method development.

Physicochemical properties LogP Molecular weight

Research Applications for Dibenz(a,j)acridine, 7-oxide


Minor Metabolic Pathway Biomonitoring in PAH Studies

The N-oxide's quantification as a minor (~1%) microsomal metabolite [1] makes its authenticated standard indispensable for developing precise HPLC-MS/MS methods to monitor specific N-oxidation pathways in toxicokinetic studies. This allows for accurate assessment of inter-individual variability in N-heterocyclic aromatic metabolism.

Dissecting S9-Dependent vs. Independent Mutagenicity

Since the N-oxide requires exogenous metabolic activation to exert its moderate mutagenic effects, unlike the ultimate bay-region diol epoxides [2], it serves as a crucial probe to differentiate between direct-acting and activation-dependent genotoxic mechanisms in Ames test and mammalian cell assay validation protocols.

Analytical Method Development for N-Heterocyclic Profiling

The distinct physicochemical profile of the N-oxide (MW 295.3, XLogP3 5) compared to the parent hydrocarbon [3] provides a validated reference standard for optimizing reverse-phase HPLC column selection, gradient parameters, and mass spectrometric ionization conditions to resolve closely eluting oxo-metabolites in complex biological matrices.

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